molecular formula C11H7Br3 B13359914 1-Bromo-2-(dibromomethyl)naphthalene

1-Bromo-2-(dibromomethyl)naphthalene

Cat. No.: B13359914
M. Wt: 378.88 g/mol
InChI Key: FARLZWYKRKCBNX-UHFFFAOYSA-N
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Description

1-Bromo-2-(dibromomethyl)naphthalene is an organic compound with the molecular formula C11H7Br3. It is a derivative of naphthalene, where the hydrogen atoms at positions 1 and 2 are replaced by bromine atoms and a dibromomethyl group, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(dibromomethyl)naphthalene can be synthesized through the bromination of naphthalene derivatives. One common method involves the use of alumina-supported copper (II) bromide as a brominating agent. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as photobromination and catalytic bromination. The reaction conditions, including temperature, solvent, and brominating agents, are carefully controlled to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(dibromomethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated naphthalene derivatives, while oxidation and reduction reactions can produce different functionalized naphthalene compounds .

Scientific Research Applications

1-Bromo-2-(dibromomethyl)naphthalene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(dibromomethyl)naphthalene involves its interaction with specific molecular targets. The bromine atoms and the dibromomethyl group play a crucial role in its reactivity and interactions. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2-(dibromomethyl)naphthalene is unique due to its specific substitution pattern on the naphthalene core.

Properties

Molecular Formula

C11H7Br3

Molecular Weight

378.88 g/mol

IUPAC Name

1-bromo-2-(dibromomethyl)naphthalene

InChI

InChI=1S/C11H7Br3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,11H

InChI Key

FARLZWYKRKCBNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)C(Br)Br

Origin of Product

United States

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